Cas no 105-36-2 (Ethyl bromoacetate)

Ethyl bromoacetate (C₄H₇BrO₂) is a versatile alkylating agent and ester derivative of bromoacetic acid. It is a clear to pale yellow liquid with a pungent odor, commonly used in organic synthesis for introducing the bromoacetate group. Its high reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Ethyl bromoacetate is particularly useful in nucleophilic substitution reactions and as a precursor for heterocyclic compounds. The compound should be handled with care due to its lachrymatory and irritant properties. It is typically stored under inert conditions to maintain stability. Its efficient reactivity and broad applicability make it a key reagent in synthetic chemistry.
Ethyl bromoacetate structure
Ethyl bromoacetate structure
商品名:Ethyl bromoacetate
CAS番号:105-36-2
MF:C4H7BrO2
メガワット:167.001
MDL:MFCD00000191
CID:35322
PubChem ID:87563553

Ethyl bromoacetate 化学的及び物理的性質

名前と識別子

    • Ethyl bromoacetate
    • Aceticacid,bromo-,ethylester
    • Antol
    • bromoacetated’ethyle
    • bromo-aceticaciethylester
    • Ethoxycarbonylmethyl bromide
    • Ethyl alpha-bromoacetate
    • Ethyl bromacetate
    • Ethyl 2-bromoacetate
    • 2-bromobutanoate
    • 2-bromoacetic acid ethyl ester
    • α-bromoacetic acid ethyl ester
    • BROMOACETIC ACID ETHYL ESTER
    • 4-Methoxybenzyl alcohol
    • ETHYL BROMOACETATE FOR SYNTHESIS
    • hyl bromoacetate
    • ethylbromoethanoate
    • ethylmonobromoacetate
    • thyl monobromoacetate
    • ethylbromacetate
    • ethoxycarbonylmethylbromide
    • Ethyl bromoacetate 95+ %
    • Ethyl bromoacetate, 99%
    • NSC-8832
    • CCRIS 6802
    • BrCH2COOEt
    • HSDB 5069
    • BRN 0506456
    • ETHYL BROMOACETATE (1-13C)
    • ethyl 2-bromoethanoate
    • bromoacetic acid-ethylester
    • ETHYL 2-BROMOACETATE [HSDB]
    • NCGC00091081-02
    • UNII-D20KFB313W
    • STL372706
    • Acetic acid, 2bromo, ethyl ester
    • 105-36-2
    • BP-21381
    • DTXCID20587
    • Ethylbromoacetat
    • BrCH2C(O)OC2H5
    • Ethyl monobromoacetate
    • BDBM50318514
    • ethyl bromoactate
    • Tox21_200152
    • Q413962
    • D20KFB313W
    • Ethyl alphabromoacetate
    • bromo-acetic acid ethyl ester
    • Ethyl bromoacetate, purum, >=97.0% (GC)
    • NSC 8832
    • Ethyl bromoacetate, reagent grade, 98%
    • 2-bromo-acetic acid ethyl ester
    • Acetic acid, bromo-, ethyl ester
    • D88162
    • bromacetic acid ethyl ester
    • bromoacetic acid ethylester
    • ethyl 2bromoacetate
    • ETHYL BROMOETHANOATE
    • ethyl bromo-acetate
    • BrCH2CO2Et
    • (ETHOXYCARBONYL)METHYL BROMIDE
    • NSC8832
    • ethyl 2-bromo-acetate
    • NCGC00091081-01
    • Acetic acid, bromo, ethyl ester
    • bromoacetic acid ethyl
    • BBL027288
    • EINECS 203-290-9
    • AI3-28575
    • UN1603
    • Acetic acid, 2-bromo-, ethyl ester
    • ethyl-bromoacetate
    • monobromoacetic acid ethyl ester
    • Bromoacetic Acid Ethyl Ester; Bromoacetic Acid Ethyl Ester; Ethyl [1,2]Bromoacetate;
    • MFCD00000191
    • NCGC00257706-01
    • bromo-acetic acid ethylester
    • WLN: E1VO2
    • bromoacetic acid-ethyl ester
    • ehtyl bromoacetate
    • CHEMBL1085948
    • BCP04940
    • UN 1603
    • Bromo acetic acid ethyl ester
    • ethyl-2-bromoacetate
    • CAS-105-36-2
    • ethyl bromoaceate
    • SCHEMBL5658
    • DB-029734
    • ethylbromoacetate
    • ethyl bromo acetate
    • alpha-bromoacetic acid ethyl ester
    • ethyl 2-bromoaceate
    • 4-02-00-00527 (Beilstein Handbook Reference)
    • ethy bromoacetate
    • NS00021472
    • DTXSID4020587
    • Ethyl .alpha.-bromoacetate
    • B0532
    • BrCH2CO2C2H5
    • AKOS000118840
    • ethyl a-bromoacetate
    • BrCH2CO2CH2CH3
    • Ethyl bromoacetate [UN1603] [Poison]
    • ethyl 2-bromacetate
    • Bromoacetic acid, ethyl ester
    • MDL: MFCD00000191
    • インチ: 1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3
    • InChIKey: PQJJJMRNHATNKG-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CBr
    • BRN: 506456

計算された属性

  • せいみつぶんしりょう: 165.96300
  • どういたいしつりょう: 165.963
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 3
  • 複雑さ: 62.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

  • 色と性状: 無色から黄色の液体[1]
  • 密度みつど: 1.506
  • ゆうかいてん: -38 ºC
  • ふってん: 157°C
  • フラッシュポイント: 47 ºC
  • 屈折率: 1.45-1.452
  • ようかいど: water: insoluble
  • すいようせい: Miscible with ethanol, acetone, benzene and ethyl ether. Immiscible with water.
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, water, strong acids.
  • PSA: 26.30000
  • LogP: 0.94440
  • ようかいせい: 水に溶けず、エタノール、エーテルに混和し、ベンゼン、アセトンに溶解する。[9]
  • じょうきあつ: 2.6 mm Hg ( 25 °C)
  • FEMA: 2539
  • かんど: 光に敏感

Ethyl bromoacetate セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H300,H310,H330
  • 警告文: P260,P264,P280,P284,P301+P310,P302+P350
  • 危険物輸送番号:UN 1603 6.1/PG 2
  • WGKドイツ:1
  • 危険カテゴリコード: R26/27/28
  • セキュリティの説明: S26-S45-S7/9-S1/2
  • 福カードFコード:19
  • RTECS番号:AF6000000
  • 危険物標識: T+
  • TSCA:Yes
  • リスク用語:R26/27/28
  • 包装等級:II
  • 危険レベル:6.1
  • 包装グループ:II
  • ちょぞうじょうけん:高温、火花、炎、火元から離れてください。使用しない場合は容器を閉じたままにします。日陰、乾燥、風通しの良い場所に保管し、不適合物質や燃えやすい物質から離れ、
  • 包装カテゴリ:II
  • 危険レベル:6.1
  • セキュリティ用語:6.1

Ethyl bromoacetate 税関データ

  • 税関コード:29159080
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Ethyl bromoacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016764-500g
Ethyl bromoacetate
105-36-2 98%
500g
¥244 2023-09-11
SHENG KE LU SI SHENG WU JI SHU
sc-497549-10mg
Ethyl Bromoacetate-13C, d2,
105-36-2
10mg
¥2858.00 2023-09-05
Oakwood
006091-100g
Ethyl bromoacetate
105-36-2 98%
100g
$36.00 2024-07-19
BAI LING WEI Technology Co., Ltd.
106648-500G
Ethyl bromoacetate, 97%
105-36-2 97%
500G
¥ 609 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E60960-500g
Ethyl bromoacetate
105-36-2 98%
500g
¥228.0 2023-09-07
Cooke Chemical
A3953412-500G
Ethyl bromoacetate
105-36-2 98%
500g
RMB 226.40 2023-09-07
TRC
E900140-5g
Ethyl Bromoacetate
105-36-2
5g
$ 65.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E60960-100g
Ethyl bromoacetate
105-36-2 98%
100g
¥78.0 2023-09-07
Cooke Chemical
A3953412-100G
Ethyl bromoacetate
105-36-2 98%
100g
RMB 74.40 2023-09-07
Cooke Chemical
A3953412-2.5KG
Ethyl bromoacetate
105-36-2 98%
2.5kg
RMB 986.40 2023-09-07

Ethyl bromoacetate 合成方法

Ethyl bromoacetate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:105-36-2)Ethyl bromoacetate
注文番号:25513119
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:12
価格 ($):discuss personally

Ethyl bromoacetate 関連文献

Ethyl bromoacetateに関する追加情報

Ethyl bromoacetate (CAS No. 105-36-2): A Versatile Chemical Intermediate in Modern Research

Ethyl bromoacetate, with the chemical formula C₄H₅BrO₂ and CAS number 105-36-2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ester derivative of bromoacetic acid is widely recognized for its utility as a building block in the preparation of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a bromine atom and an ester group makes it a valuable intermediate for various chemical transformations, including nucleophilic substitution, condensation reactions, and polymerization processes.

The compound's structure, characterized by a polar ester group and an electrophilic bromine substituent, facilitates its role as a reagent in synthetic chemistry. Ethyl bromoacetate is particularly noteworthy in the context of medicinal chemistry, where it serves as a precursor for synthesizing bioactive molecules. Its reactivity allows for the introduction of diverse functional groups, making it indispensable in the construction of heterocyclic compounds, which are prevalent in many pharmacologically active agents.

Recent advancements in synthetic methodologies have highlighted the importance of ethyl bromoacetate in the development of innovative drug candidates. For instance, researchers have leveraged its reactivity to develop new analogs of known drugs with improved pharmacokinetic properties. The compound's ability to undergo facile functionalization has been exploited in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer. These inhibitors often require complex scaffolds that incorporate both hydrophobic and hydrophilic regions for optimal binding to their target enzymes.

In addition to its role in pharmaceuticals, ethyl bromoacetate has found applications in materials science and agrochemical research. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength. Furthermore, derivatives of ethyl bromoacetate have been investigated for their potential use as intermediates in the synthesis of pesticides and herbicides, contributing to the development of more effective crop protection agents.

The compound's versatility is further underscored by its use in cross-coupling reactions, which are fundamental to modern organic synthesis. Techniques such as Suzuki-Miyaura and Stille couplings have been employed to introduce ethyl bromoacetate-derived moieties into larger molecular frameworks. These reactions are particularly valuable in constructing biaryl structures, which are common motifs in biologically active compounds. The ability to efficiently incorporate these fragments into drug candidates has accelerated the discovery process in medicinal chemistry.

From a regulatory perspective, ethyl bromoacetate is subject to standard chemical safety protocols due to its reactive nature. Proper handling procedures must be followed to ensure safe laboratory practices. While it is not classified as a hazardous material under typical conditions, its reactivity necessitates careful storage and handling to prevent unintended reactions.

The ongoing research into ethyl bromoacetate continues to reveal new applications and synthetic strategies. As computational chemistry advances, virtual screening methods are being employed to identify novel derivatives with enhanced biological activity. These computational approaches complement traditional synthetic methods by providing rapid screening of potential candidates before experimental validation.

The compound's role as a key intermediate is expected to grow alongside advancements in synthetic chemistry and drug discovery technologies. Its broad applicability across multiple disciplines underscores its importance as a chemical building block. As research progresses, new methodologies will likely emerge that further expand the utility of ethyl bromoacetate in creating innovative solutions for scientific and industrial challenges.

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